Product packaging for Acetaldehyde sodium bisulfite(Cat. No.:CAS No. 918-04-7)

Acetaldehyde sodium bisulfite

Cat. No.: B1632288
CAS No.: 918-04-7
M. Wt: 148.12 g/mol
InChI Key: CZDZQGXAHZVGPL-UHFFFAOYSA-M
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Description

Significance in Contemporary Organic Synthesis

Acetaldehyde (B116499) sodium bisulfite serves as a crucial reagent in modern organic synthesis, primarily for the purification and manipulation of aldehydes. The classical application involves the separation of aldehydes from reaction mixtures. wikipedia.orgdoubtnut.com When an impure aldehyde is treated with a saturated solution of sodium bisulfite, it forms a crystalline α-hydroxysulfonic acid adduct. wikipedia.orgrochester.edu This solid adduct can be easily isolated from other non-reacting organic impurities by simple filtration. libretexts.org The reaction is reversible, and the pure aldehyde can be regenerated by treating the adduct with either a dilute acid or base. rochester.edulibretexts.org

This adduct chemistry also allows acetaldehyde sodium bisulfite to function as a stable, solid equivalent of the highly volatile acetaldehyde. This is particularly advantageous in reactions where slow, controlled release of acetaldehyde is required. For instance, it has been employed in one-pot reductive amination protocols, where the adduct releases the reactive aldehyde in situ upon treatment with a base. google.com This approach avoids handling volatile acetaldehyde directly and can lead to improved reaction yields and safety. The fundamental reaction involves the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde. doubtnut.com

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 918-04-7 drugfuture.comcymitquimica.com
Molecular Formula C₂H₅NaO₄S cymitquimica.comnih.gov
Molecular Weight ~148.11 g/mol drugfuture.comnih.gov
Appearance White crystalline solid chembk.com
Solubility Freely soluble in water; Insoluble in alcohol drugfuture.com

| Synonyms | Sodium 1-hydroxyethanesulfonate; 1-Hydroxyethanesulfonic acid sodium salt drugfuture.comcymitquimica.com |

Relevance in Biochemical Systems and Analytical Chemistry

In the realm of biochemistry, this compound and the underlying bisulfite addition chemistry are relevant in studying the interactions and functions of biological molecules. Research has shown that bisulfite can react with the disulfide linkages in wheat proteins, cleaving them to form sulfhydryl groups, which in turn affects the protein's structure and properties. cerealsgrains.org The subsequent addition of acetaldehyde can reverse this effect or lead to other reactions, such as mercaptal formation. cerealsgrains.org Furthermore, bisulfite adducts of aldehyde-containing compounds, such as indole-3-acetaldehyde (a derivative of the plant hormone auxin), are used in enzymatic studies. cdnsciencepub.com In some cases, the adduct itself is recognized as a substrate by enzymes, which has been a critical, and sometimes overlooked, factor in studies of microbial metabolism. nih.gov

Analytically, the formation of the acetaldehyde-bisulfite adduct is a cornerstone for the quantitative determination of acetaldehyde in complex matrices like food, beverages, and air. nih.gov The high stability of the adduct makes it an excellent trapping agent for the volatile and reactive acetaldehyde molecule. The equilibrium constant for the adduct's formation at 25°C is notably high, reported as (6.90 ± 0.54) × 10⁵ M⁻¹. This strong binding affinity enables the selective extraction and concentration of acetaldehyde, facilitating its accurate measurement using techniques such as capillary electrophoresis and headspace gas chromatography. nih.govresearchgate.net This methodology is also critical in the food industry to differentiate between "free" and "bound" sulfites, a key parameter for quality control, particularly in winemaking. thermofisher.com

Table 2: Research Findings in Analytical Applications

Parameter Finding Application Context
Equilibrium Constant (K) (6.90 ± 0.54) × 10⁵ M⁻¹ (at 25°C, ionic strength 0.2 M) High stability allows for efficient trapping of acetaldehyde from samples.
Reaction Mechanism Nucleophilic addition of HSO₃⁻ and SO₃²⁻ to the carbonyl carbon. caltech.edu Basis for separation and quantification methods.
Detection Method Capillary Electrophoresis (CE) researchgate.net Determination of aldehydes via their bisulfite adducts. researchgate.net
Detection Method Headspace Gas Chromatography (HS-GC) nih.gov Automated analysis of acetaldehyde in food samples after freeing it from the matrix. nih.gov

| Application | Food and Beverage Analysis thermofisher.com | Differentiating free and total sulfite (B76179) content. thermofisher.com |

Overview of Adduct Chemistry and Research Trajectories

The chemistry of this compound is dominated by the reversible formation of the 1-hydroxyethanesulfonate adduct. This reaction is a classic example of nucleophilic addition to a carbonyl group, where the bisulfite ion acts as the nucleophile. caltech.edu The stability and kinetics of this adduct formation are central to its applications. The reaction is reversible, and the position of the equilibrium is influenced by factors such as pH; the adduct is stable at low to intermediate pH but dissociates into its constituent components at a pH above 8. thermofisher.com

Research trajectories have moved from simply using the adduct for purification to exploring its unique reactivity and stability. google.comnih.gov Kinetic and thermodynamic studies have been conducted on a variety of aldehyde-bisulfite adducts to understand their stability and formation mechanisms, partly driven by their potential role as reservoirs for sulfur(IV) compounds in atmospheric water droplets. caltech.edu In these studies, the sulfite ion (SO₃²⁻) was found to be a significantly more effective nucleophile than the bisulfite ion (HSO₃⁻). caltech.edu More recent synthetic research focuses on using aldehyde-bisulfite adducts as stable, easy-to-handle starting materials for more complex chemical transformations. google.com For example, they have been successfully used as reactants in multicomponent reactions to synthesize heterocyclic compounds like 4-aryl-NH-1,2,3-triazoles, demonstrating their potential to streamline synthetic pathways. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NaO4S B1632288 Acetaldehyde sodium bisulfite CAS No. 918-04-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1-hydroxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDZQGXAHZVGPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027332
Record name Ethanesulfonic acid, 1-hydroxy-, monosodium salt
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Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918-04-7
Record name Acetaldehyde sodium bisulfite
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Record name Ethanesulfonic acid, 1-hydroxy-, sodium salt (1:1)
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Record name Ethanesulfonic acid, 1-hydroxy-, monosodium salt
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Record name Sodium 1-hydroxyethanesulphonate
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Record name ACETALDEHYDE SODIUM BISULFITE
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Synthetic Methodologies and Reaction Dynamics

Adduct Formation Mechanisms and Kinetics

Nucleophilic Addition Pathway Elucidation

The mechanism of this reaction has been elucidated through detailed studies of its steps, from the initial nucleophilic attack to the formation of a stable product.

The reaction is initiated by the nucleophilic attack of the bisulfite ion (HSO₃⁻) on the electrophilic carbonyl carbon of the acetaldehyde (B116499) molecule. doubtnut.comorganicmystery.com The carbonyl group is polarized, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles. organicmystery.com

In the bisulfite ion, the sulfur atom is a more potent nucleophile than the more electronegative oxygen atoms. brainly.in This is attributed to the sulfur atom's unshared pair of electrons being more localized and less solvated in an aqueous medium compared to the resonance-delocalized negative charge on the oxygen atoms. brainly.in Consequently, the reaction proceeds through the formation of a carbon-sulfur bond. brainly.inyoutube.com

Following the nucleophilic attack by the sulfur atom on the carbonyl carbon, the pi bond of the carbonyl group breaks, and the electrons are transferred to the oxygen atom. doubtnut.comorganicmystery.com This results in the formation of a transient tetrahedral alkoxide intermediate. doubtnut.comquora.com This intermediate possesses a new C-S bond and a negatively charged oxygen atom.

The tetrahedral intermediate is unstable and rapidly undergoes a proton transfer to achieve stability. In the aqueous medium, the negatively charged oxygen atom (the alkoxide) is protonated. youtube.com This proton transfer likely involves the bisulfite's own acidic proton or a water molecule from the solvent, leading to the formation of a hydroxyl group (-OH) and a sulfonate group (-SO₃⁻) attached to the same carbon atom. quora.comstackexchange.com The final product is the stable crystalline adduct, sodium 1-hydroxyethanesulfonate. stackexchange.com The reaction is an equilibrium process; the adduct can be reverted back to the original aldehyde and bisulfite by treatment with either dilute acid or base, which disturbs the equilibrium. quora.com

Quantitative Kinetic Analysis

The formation of the acetaldehyde-bisulfite adduct has been subjected to quantitative analysis to determine its thermodynamic stability and reaction rates.

The reaction rate can be described by a rate law that reflects the concentrations of the reactants. The general form of the rate law for the reaction between an aldehyde and bisulfite can be expressed as: Rate = k[CH₃CHO]ˣ[HSO₃⁻]ʸ where 'k' is the rate constant, and 'x' and 'y' represent the order of the reaction with respect to each reactant. microlabinfo.com

The stability of the adduct is quantified by the equilibrium or stability constant (K₁). Spectrophotometric studies have been conducted to determine these values for various aldehyde-bisulfite adducts. For acetaldehyde, the stability constant has been determined in aqueous solution, providing insight into the favorability of adduct formation. osti.gov

Interactive Data Table: Thermodynamic Constants for Acetaldehyde-Bisulfite Adduct

ParameterValueConditions
Stability Constant (K₁)(6.90 ± 0.54) x 10⁵ M⁻¹µ = 0.2 M; 25 °C
Acid Dissociation Constant (pKₐ₃)11.46µ = 0 M; 25 °C
Data sourced from Betterton, E.A.; Erel, Y.; Hoffmann, M.R. (1988). osti.gov
Comparative Reactivity of Bisulfite and Sulfite (B76179) Ions

In the formation of acetaldehyde sodium bisulfite, both the bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions can act as nucleophiles, attacking the electrophilic carbonyl carbon of acetaldehyde. However, kinetic and mechanistic studies have revealed a significant difference in their reactivity, with the sulfite ion being the more potent nucleophile.

The enhanced nucleophilicity of the sulfite ion compared to the bisulfite ion can be attributed to several factors. The primary reason lies in the nature of the attacking atom. In both species, the nucleophilic attack occurs through the sulfur atom, not the more electronegative oxygen atoms. quora.comyoutube.com Sulfur is a better nucleophile than oxygen in this context because it is less electronegative and more polarizable, allowing for more effective orbital overlap with the carbonyl carbon in the transition state. libretexts.org

The sulfite ion (SO₃²⁻) possesses a greater electron density on the sulfur atom compared to the bisulfite ion (HSO₃⁻), making it a stronger Lewis base and a more powerful nucleophile. The presence of a proton on one of the oxygen atoms in the bisulfite ion withdraws electron density, diminishing the nucleophilic character of the sulfur atom. Consequently, the reaction involving the sulfite ion proceeds at a much faster rate. Some studies suggest that the sulfite ion is such an effective nucleophile that no acid or base catalysis is required for its addition to carbonyl compounds. youtube.comlibretexts.org

The relative concentrations of bisulfite and sulfite ions in solution are pH-dependent. The pKa for the dissociation of the bisulfite ion to the sulfite ion is approximately 6.97. wikipedia.org

HSO₃⁻ ⇌ SO₃²⁻ + H⁺

Influence of Specific Acid Catalysis on Reaction Rates

The role of specific acid catalysis in the reaction of acetaldehyde with bisulfite and sulfite ions is a nuanced aspect of the reaction dynamics. Specific acid catalysis refers to the acceleration of a reaction by the direct involvement of the hydronium ion (H₃O⁺) in the rate-determining step. In the context of carbonyl additions, this typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.

For the reaction of acetaldehyde with the sulfite/bisulfite system, the influence of pH is complex. On one hand, lowering the pH increases the concentration of H₃O⁺, which can protonate the carbonyl group of acetaldehyde, thereby increasing its reactivity. researchgate.net This protonation makes the carbonyl carbon more electron-deficient and, therefore, a better target for the nucleophilic sulfur atom of bisulfite or sulfite.

However, as the pH decreases, the concentration of the more reactive nucleophile, the sulfite ion (SO₃²⁻), diminishes significantly as the equilibrium shifts towards the less reactive bisulfite ion (HSO₃⁻). wikipedia.org This opposing effect means that while the acetaldehyde may become more reactive at lower pH, the concentration of the primary nucleophile decreases.

Thermodynamic Characterization of Adduct Stability

The formation of this compound is a reversible reaction, and the stability of the resulting adduct can be quantified by its equilibrium constant. The thermodynamic parameters associated with this equilibrium are crucial for understanding the conditions that favor adduct formation and for its applications in various fields.

Measurement and Calculation of Equilibrium Constants

The equilibrium constant (K) for the formation of the acetaldehyde-bisulfite adduct provides a quantitative measure of the adduct's stability. A larger K value indicates a more stable adduct and a reaction that favors the product side at equilibrium. The equilibrium can be represented as:

CH₃CHO + HSO₃⁻ ⇌ CH₃CH(OH)SO₃⁻

The equilibrium constant is given by:

K = [CH₃CH(OH)SO₃⁻] / ([CH₃CHO] [HSO₃⁻])

Various analytical techniques have been employed to measure the concentrations of the species at equilibrium and thereby calculate the equilibrium constant. These methods include spectrophotometry, chromatography, and electrochemical methods. For instance, the high stability of the adduct is reflected in its reported equilibrium constant of (6.90 ± 0.54) × 10⁵ M⁻¹ at 25°C and an ionic strength of 0.2 M. Another source reports a similar high value of 6.6 x 10⁵ in a pH range of 2-6. researchgate.net

Temperature Dependence of Adduct Formation

The formation of the acetaldehyde-bisulfite adduct is an exothermic process. According to Le Chatelier's principle, a decrease in temperature will favor the forward reaction (adduct formation), leading to a higher equilibrium constant. Conversely, an increase in temperature will favor the reverse reaction (dissociation of the adduct), resulting in a lower equilibrium constant. This temperature dependence is a critical consideration in applications where the adduct is used for trapping or purification, as temperature control can be used to optimize either the formation or the decomposition of the adduct.

Linear-Free-Energy Relationships and Structure-Stability Correlations

Linear-free-energy relationships (LFERs) are used to correlate the rates and equilibria of one series of reactions with those of a related series. For the formation of bisulfite adducts, LFERs can be established by comparing the equilibrium constants for a series of different aldehydes and ketones. These correlations provide insights into how the structure of the carbonyl compound affects the stability of the resulting adduct.

Generally, the stability of the bisulfite adduct is sensitive to steric hindrance around the carbonyl group. Aldehydes, having at least one small hydrogen atom attached to the carbonyl carbon, form more stable adducts than ketones, which have two bulkier alkyl or aryl groups. quora.comorganicmystery.com This is because the tetrahedral geometry of the adduct is more sterically demanding than the trigonal planar geometry of the carbonyl reactant. Increased steric bulk in the aldehyde or ketone will lead to a less stable adduct and a smaller equilibrium constant.

Correlation with Carbonyl Hydration Constants

A useful correlation can be drawn between the equilibrium constant for bisulfite adduct formation and the equilibrium constant for the hydration of the carbonyl compound. Carbonyl hydration is the reversible addition of water to the carbonyl group to form a gem-diol.

RCHO + H₂O ⇌ RCH(OH)₂

Both bisulfite addition and hydration are nucleophilic addition reactions to the carbonyl group. The factors that influence the stability of the hydrate, such as the electronic and steric effects of the substituents on the carbonyl group, will similarly affect the stability of the bisulfite adduct. Therefore, a linear correlation is often observed between the equilibrium constants for these two reactions for a series of aldehydes and ketones. Carbonyl compounds that are more readily hydrated will also form more stable bisulfite adducts.

Optimized Synthesis Protocols

The traditional method for synthesizing this compound involves its precipitation from an aqueous solution. This reversible reaction's equilibrium can be manipulated through several key parameters to favor the formation of the solid adduct.

The stoichiometry of sodium bisulfite relative to acetaldehyde is a critical factor influencing the reaction's efficiency. To drive the equilibrium towards the product and ensure the complete conversion of the volatile aldehyde, a molar excess of sodium bisulfite is often employed. This strategy is particularly crucial in applications like trapping acetaldehyde stripped from fermentation broths, where maximizing capture efficiency is the primary goal. Research indicates that high bisulfite concentrations are a key parameter for achieving capture efficiencies reported in the range of 80–94%.

However, the degree of excess must be carefully managed. While a surplus ensures completion, an excessive amount can complicate purification, particularly if the starting aldehyde contains impurities that could also form adducts, leading to co-precipitation. sci-hub.se In purification protocols, the objective is to crystallize the desired adduct selectively. Therefore, the molar ratio is optimized to achieve high yield without compromising the purity of the final crystalline product.

Table 1: Effect of Bisulfite Molar Ratio on Reaction Outcome
Bisulfite to Aldehyde Molar RatioPrimary ObjectiveObserved Effect on Yield/CompletionConsiderations
Slight Excess (e.g., 1.1:1 to 1.5:1)Purification & High Purity CrystallizationDrives reaction equilibrium to favor adduct formation, leading to high yields of the crystalline product.Minimizes the risk of co-precipitation of impurities and simplifies the isolation of the pure adduct.
Significant Excess (e.g., >2:1)Quantitative Trapping/RemovalMaximizes the capture of volatile or trace amounts of acetaldehyde, pushing the reaction to near-completion. Ideal for scrubbing applications or removing aldehyde contaminants from a mixture rather than isolating a pure product. nih.gov
Sub-Stoichiometric (e.g., 0.9:1)Controlled Crystallization StudiesResults in lower yields (e.g., ~60%) as the aldehyde is not completely consumed. sci-hub.seMay be used to study crystallization kinetics but is not optimal for preparative synthesis.

Temperature exerts a dual influence on the synthesis: it affects the rate of reaction and governs the crystallization process. The formation of the adduct is an exothermic process, and lower temperatures generally favor adduct stability. For instance, in gas-phase capture systems, maintaining the bisulfite solution at low temperatures (e.g., 4°C) is a strategy to enhance initial capture efficiency.

In preparative synthesis, a common protocol involves an initial reaction period at a moderately elevated temperature to ensure a sufficient reaction rate, followed by a controlled cooling phase.

Reaction Phase: Conducting the reaction at temperatures between 20°C and 70°C can accelerate the attainment of equilibrium. google.com One specific example heats the reaction mixture to 40°C for approximately two hours to ensure adduct formation is complete. sci-hub.se

Crystallization Phase: Subsequent cooling to ambient temperature, or lower, decreases the solubility of the adduct, promoting the formation of well-defined crystals. Slow, controlled cooling is paramount for achieving high purity, as it allows the crystal lattice to form in an orderly fashion, excluding impurities. Rapid precipitation, conversely, can trap solvent and other contaminants within the solid matrix.

Table 2: Temperature Profile Strategies and Their Impact
PhaseTemperature RangeObjectiveImpact on Product
Initial Reaction40°C - 70°CAccelerate reaction rate to reach equilibrium faster. sci-hub.segoogle.comEnsures complete formation of the adduct in the solution phase.
Controlled CoolingGradual cooling to ambient or 4°CInduce crystallization and control crystal growth. Promotes the formation of larger, more ordered crystals with higher purity.
Isothermal Low TempMaintained at 4°C - 10°CMaximize adduct stability and recovery from solution. Favors the thermodynamic stability of the adduct, leading to higher isolated yields.

The pH of the reaction medium is a critical variable that dictates both the concentration of the nucleophilic bisulfite species (HSO₃⁻) and the stability of the resulting adduct. The reaction proceeds efficiently in a neutral to slightly acidic or mildly alkaline range.

Experimental data for similar aldehyde-trapping processes show the reaction proceeds smoothly within a pH range of 6 to 11. The stability of the acetaldehyde-bisulfite adduct is favored at a neutral pH between 6.5 and 7.5. As the reaction progresses, the consumption of bisulfite can cause a drop in pH. Therefore, a buffering agent or the periodic addition of a base, such as sodium sulfite or sodium hydroxide, may be necessary to maintain the optimal pH and prevent the equilibrium from shifting back towards the reactants.

Conversely, the reversibility of the reaction is exploited for purification; the aldehyde can be regenerated from the crystalline adduct by treatment with either a dilute acid or, more commonly, a base that raises the pH above 9. rochester.edu At a strongly basic pH (e.g., pH 12), the adduct rapidly decomposes to release the free aldehyde. nih.gov

While the direct synthesis of this compound via solvent-free mechanochemical ball-milling is not extensively documented, this technique has emerged as a sustainable method in related applications. Mechanochemistry, which uses mechanical force to induce chemical reactions, often reduces or eliminates the need for bulk solvents.

Research has demonstrated the utility of pre-formed, crystalline aldehyde-bisulfite adducts (also known as Bertagnini's salts) as stable, solid surrogates for volatile or liquid aldehydes in solvent-free mechanochemical reactions. researchgate.net In this context, the solid adduct is milled with other solid reactants and a base. The mechanical force facilitates the in-situ, controlled release of the aldehyde, which then participates in subsequent reactions like reductive aminations or the synthesis of aza-heterocycles. researchgate.net This approach leverages the stability and solid nature of the adduct to enable cleaner, more efficient reactions, simplifying purification and reducing solvent waste. researchgate.net This highlights a key sustainability advantage of the adduct, even if its own formation is not yet commonly performed through mechanochemistry.

Advanced and Sustainable Synthesis Techniques

Reactive Absorption in Fermentation Systems for Acetaldehyde Trapping

In biochemical processes such as ethanolic fermentation, acetaldehyde is a key intermediate. However, its volatile nature presents challenges for isolation and purification. Reactive absorption into a sodium bisulfite solution is a well-established method to capture and stabilize acetaldehyde. This technique leverages the nucleophilic addition reaction between the bisulfite ion and the carbonyl carbon of acetaldehyde, forming the stable, non-volatile this compound adduct.

The efficiency of this trapping process is influenced by several factors, including the concentration of the sodium bisulfite solution, the pH of the medium, and the temperature. In systems like yeast-based fermentations, acetaldehyde can be stripped from the fermenter and subsequently trapped in an aqueous sodium bisulfite solution. Capture efficiencies of 80–94% have been reported by controlling parameters such as maintaining a neutral to slightly acidic pH and optimizing the bisulfite concentration. Advanced multi-stage absorption systems can further enhance recovery. For instance, a primary trap using a 5% (w/v) sodium bisulfite solution at 4°C can be followed by a secondary trap with hydrazone-based solutions to sequester any remaining acetaldehyde, achieving over 90% recovery.

During fermentation, the formation of acetaldehyde-bisulfite adducts can also influence the survival of other microorganisms. For example, the transient production of acetaldehyde by Saccharomyces cerevisiae that also produces sulfur dioxide can promote the survival of Oenococcus oeni during co-fermentation. The binding of acetaldehyde with bisulfite forms hydroxysulfonates, which are odorless and less reactive. vintessential.com.auoeno-one.eu

Adduct Decomposition and Regeneration Strategies

The formation of the this compound adduct is a reversible process, which is fundamental to its utility in purification. The aldehyde can be regenerated from the crystalline adduct, which can be easily separated from reaction mixtures by filtration.

Reversibility of Adduct Formation Equilibrium

The reaction between acetaldehyde and sodium bisulfite to form the α-hydroxysulfonic acid adduct is an equilibrium reaction. wikipedia.org The stability of the adduct is dependent on the pH of the solution. The equilibrium can be shifted to favor the reactants (acetaldehyde and bisulfite) or the product (the adduct) by altering the pH. This reversibility is crucial for the recovery of the pure aldehyde after it has been captured and separated as the bisulfite adduct.

Acid-Mediated Aldehyde Regeneration Mechanisms

Treating the this compound adduct with a dilute acid shifts the equilibrium back towards the formation of the free aldehyde and bisulfite. The addition of a strong acid can effectively reverse the formation of the adduct, allowing for the recovery of acetaldehyde. wikipedia.org However, the use of acidic conditions for regeneration may not be suitable for aldehydes that are sensitive to acid-catalyzed side reactions.

Base-Mediated Aldehyde Regeneration Mechanisms

Similarly, the adduct can be decomposed to regenerate the aldehyde by treatment with a base. wikipedia.orgrochester.edu Increasing the pH of the solution containing the adduct favors the dissociation back to acetaldehyde and bisulfite. This is often the preferred method for aldehydes that are stable under basic conditions. For instance, raising the pH to strongly basic levels can reverse the bisulfite reaction, allowing the regenerated aldehyde to be extracted into an organic solvent. rochester.edunih.gov However, for certain compounds, high pH can lead to undesirable side reactions like hydrolysis, which can significantly reduce the recovery yield of the desired aldehyde. sci-hub.secolab.ws

Solid-State Aldehyde Regeneration Methods

To overcome the limitations of aqueous acid or base-mediated regeneration, solid-state methods have been developed. These methods often offer advantages such as milder reaction conditions and avoidance of aqueous workups.

A notable solid-state method involves the use of microwave irradiation in the presence of an inorganic support like Montmorillonite KSF clay. This technique provides a rapid, efficient, and solvent-free method for regenerating aldehydes from their bisulfite addition products in excellent yields. rsc.orgresearchgate.net The reaction proceeds quickly, often within seconds, at ambient pressure. researchgate.net The clay acts as a catalyst and can be easily regenerated by washing with a solvent like ethanol (B145695) and drying, making it a reusable and environmentally friendly option. researchgate.net

Below is a table summarizing the yields of various aldehydes regenerated from their bisulfite adducts using this microwave-assisted method.

Aldehyde RegeneratedYield (%)
Benzaldehyde (B42025)95
4-Chlorobenzaldehyde96
4-Methoxybenzaldehyde94
Cinnamaldehyde92
Vanillin93

This table is based on data from research on the microwave-assisted regeneration of aldehydes. rsc.orgresearchgate.net

In Situ Aldehyde Regeneration in Non-Aqueous Organic Solvents

The liberation of aldehydes from their corresponding sodium bisulfite adducts, such as this compound, has traditionally been performed in aqueous environments through the application of acid or base. sci-hub.secolab.ws However, these aqueous methods present limitations, particularly when dealing with aldehydes that are sensitive to pH extremes or contain functional groups susceptible to hydrolysis, such as esters. sci-hub.se To circumvent these challenges, non-aqueous methods for the in situ regeneration of aldehydes have been developed, offering a milder and more compatible alternative for subsequent reactions in organic media.

A notable advancement in this area involves the use of chlorotrimethylsilane (B32843) (TMS-Cl) in an organic solvent, which facilitates the rapid and efficient regeneration of aldehydes from their bisulfite adducts under non-aqueous conditions. sci-hub.secolab.ws This methodology is particularly advantageous as it avoids the use of water, thereby preventing undesirable side reactions like ester saponification. colab.ws

The reaction is typically carried out by treating the aldehyde-bisulfite adduct with at least two equivalents of TMS-Cl in acetonitrile (B52724). sci-hub.secolab.ws The process is effective at moderately elevated temperatures, generally between 40 and 60 °C. colab.ws Acetonitrile has been identified as a uniquely suitable solvent for this transformation, as other common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), alcohols, dimethylformamide (DMF), methylene (B1212753) chloride, ethyl acetate, or tetrahydrofuran (B95107) (THF) are either reactive towards TMS-Cl or result in an inefficient reaction. colab.ws

The balanced chemical equation for this regeneration process is as follows:

RCH(OH)SO₃Na + 2 (CH₃)₃SiCl → RCHO + NaCl + SO₂ + [(CH₃)₃Si]₂O + HCl

This equation highlights the formation of the desired aldehyde, sodium chloride, sulfur dioxide, hexamethyldisiloxane, and hydrogen chloride. colab.ws Mechanistic studies have indicated that the hydrogen chloride generated is not the primary active species responsible for the cleavage of the adduct. sci-hub.se When the reaction was attempted with one equivalent of gaseous HCl, no regeneration was observed. sci-hub.se However, saturating the acetonitrile solution with HCl gas did lead to rapid deblocking of the aldehyde, suggesting a more complex role of the reagents than simple acid-mediated cleavage. sci-hub.se

The utility of this non-aqueous regeneration method has been demonstrated with a variety of aldehydes, showcasing its broad applicability. Research findings have shown successful and high-yield regeneration for several aldehyde bisulfite adducts.

Adduct PrecursorRegenerated AldehydeSolventReagentTemperature (°C)TimeYield (%)Purity (%)
Ethyl 2-formyl-1-cyclopropanecarboxylate bisulfite adductEthyl 2-formyl-1-cyclopropanecarboxylateAcetonitrileTMS-Cl4010 min>95 (in situ)>98
Hydrocinnamaldehyde bisulfite adductHydrocinnamaldehydeAcetonitrileTMS-Cl4010 min>95 (in situ)>98
Phenylacetaldehyde bisulfite adductPhenylacetaldehydeAcetonitrileTMS-Cl4010 min>95 (in situ)>98
2,2-Dichlorohexanal bisulfite adduct2,2-DichlorohexanalAcetonitrileTMS-Cl6030 min>95 (in situ)>98

This table presents data on the non-aqueous regeneration of various aldehydes from their bisulfite adducts. The "in situ" yield was estimated from ¹H NMR integration against an internal standard. colab.ws

Chemical Reactivity and Transformative Pathways

Diversification through Addition Reactions with Nucleophiles

The primary utility of acetaldehyde (B116499) sodium bisulfite in the context of addition reactions is its function as an in-situ source of acetaldehyde. The bond between acetaldehyde and the bisulfite ion is labile, and the adduct exists in equilibrium with its starting materials. This equilibrium can be manipulated to release acetaldehyde in a controlled manner for subsequent reactions with other nucleophiles.

The fundamental reaction is the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde. doubtnut.com This reaction is reversible and is used classically for the purification of aldehydes. wikipedia.orgquora.com An impure aldehyde is treated with a saturated solution of sodium bisulfite to form the crystalline α-hydroxysulfonic acid adduct, which can be separated by filtration.

In synthetic protocols, rather than the adduct itself undergoing further nucleophilic attack, it is typically used to generate the aldehyde under specific conditions. For instance, in one-pot reductive amination reactions, the acetaldehyde sodium bisulfite adduct is treated with a base. This shifts the equilibrium, releasing the reactive acetaldehyde, which then reacts with an amine present in the mixture to form an imine, which is subsequently reduced. researchgate.net This method provides a safer and more manageable alternative to handling gaseous acetaldehyde directly.

Oxidative Transformations

The oxidative pathways of this compound are primarily centered on the sulfur-containing moiety. The bisulfite component is a well-known reducing agent and is susceptible to oxidation. wikipedia.org

This compound is itself the sodium salt of an α-hydroxysulfonic acid, specifically 1-hydroxyethanesulfonic acid. wikipedia.orgquora.com The formation of this adduct from an aldehyde and sodium bisulfite is a standard method for generating such sulfonic acids. quora.com Further oxidation of the adduct does not typically aim to create a new sulfonic acid from the acetaldehyde backbone but rather involves the oxidation of the sulfite (B76179) group.

Sodium bisulfite is a potent reducing agent used to neutralize strong oxidizers. wikipedia.org It readily reacts with substances like potassium permanganate (B83412) and hydrogen peroxide. wikipedia.orgalaska.edu While specific studies detailing the oxidation of the acetaldehyde adduct are not prevalent, the reactivity is predicted to mirror that of free bisulfite.

Hydrogen Peroxide: The bisulfite ion (HSO₃⁻) is oxidized by hydrogen peroxide (H₂O₂). In water treatment processes, sulfur-based compounds like bisulfite are used to quench residual hydrogen peroxide. alaska.edu The reaction generally leads to the formation of sulfate (B86663) (SO₄²⁻).

Potassium Permanganate: Sodium bisulfite is effective at reducing the intensely colored permanganate ion (MnO₄⁻) to the colorless manganese(II) ion (Mn²⁺). wikipedia.org This reaction is often used in purification procedures to remove excess permanganate. wikipedia.org The bisulfite is oxidized in the process.

Reductive Pathways

The reductive chemistry involving this compound focuses on two main pathways: the regeneration of the original aldehyde and the reduction of the aldehyde component to an alcohol.

The formation of the bisulfite adduct is a reversible equilibrium. quora.com The adduct can be easily decomposed to regenerate the parent acetaldehyde and sodium bisulfite. This reconversion is a cornerstone of its use in purification and as a stabilized form of the aldehyde. youtube.com

The equilibrium can be shifted back towards the starting materials by treating the adduct with either a dilute acid or a base. quora.com

Acidic Conditions: Addition of a dilute acid converts the bisulfite ion into sulfurous acid (H₂SO₃), which is in equilibrium with sulfur dioxide (SO₂) gas and water. The removal of SO₂ from the system drives the equilibrium to favor the decomposition of the adduct. quora.com

Basic Conditions: Treatment with a base deprotonates the bisulfite ion, converting it to the sulfite ion (SO₃²⁻). This change disrupts the equilibrium, causing the adduct to break down and release the free aldehyde. quora.comcolab.ws

This reversibility is crucial for its application in separating aldehydes from reaction mixtures. After isolation of the crystalline adduct, the pure aldehyde can be easily recovered. youtube.com

This compound can be used in one-pot reductive procedures. The adduct serves as the source of the aldehyde, which is then reduced in situ.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a standard reagent for the reduction of aldehydes to primary alcohols. masterorganicchemistry.commasterorganicchemistry.com In a reaction involving the bisulfite adduct, the aldehyde would first be liberated from the adduct (typically by a slight change in pH or by the dynamic equilibrium), and then immediately reduced by the sodium borohydride present in the reaction mixture. researchgate.net This avoids the need to isolate the volatile and reactive aldehyde.

Other Reducing Agents: This strategy is particularly useful in reductive aminations. Studies have demonstrated the direct reductive amination of aldehyde bisulfite adducts using reducing agents like 2-picoline borane (B79455) or sodium triacetoxyborohydride (B8407120) in the presence of an amine. researchgate.netsemanticscholar.orgacs.org The adduct releases the aldehyde, which forms an imine with the amine, and the reducing agent then reduces the imine to the final amine product. researchgate.net

Substitution Reactions for Functional Group Interconversion

This compound, formally known as sodium 1-hydroxyethanesulfonate, serves as a pivotal reagent in organic synthesis, primarily for the purification and manipulation of acetaldehyde. Its reactivity is centered around the reversible nucleophilic addition of the bisulfite ion to the carbonyl carbon of acetaldehyde. askfilo.com This reaction forms a stable, crystalline α-hydroxysulfonic acid adduct, which can be easily separated from non-reacting organic impurities through simple filtration.

The true power of this adduct in functional group interconversion lies in the reversibility of its formation. The pure aldehyde can be readily regenerated from the isolated adduct by treatment with either a dilute acid or a base. quora.com This process effectively allows for the protection and subsequent deprotection of the aldehyde functional group, facilitating the purification of acetaldehyde from complex reaction mixtures. guidechem.comrochester.edu

Furthermore, the adduct acts as a stable, solid equivalent of the highly volatile acetaldehyde. This property is particularly advantageous in reactions requiring the slow and controlled release of the aldehyde. By using the bisulfite adduct, chemists can avoid the challenges associated with handling the low-boiling acetaldehyde directly, leading to improved reaction yields and enhanced safety. For instance, the adduct can release the reactive aldehyde in situ upon treatment with a base, allowing it to participate in various chemical transformations.

The table below summarizes the conditions for the formation and decomposition of the this compound adduct, highlighting its role in the interconversion between the free aldehyde and its protected form.

ProcessReagentsConditionsResultReference
Adduct Formation (Purification)Impure Acetaldehyde, Saturated Sodium Bisulfite (NaHSO₃) SolutionShaking/stirring at room temperatureFormation of a crystalline solid (sodium 1-hydroxyethanesulfonate) sarthaks.com
Aldehyde Regeneration (Acidic)This compound Adduct, Dilute Acid (e.g., HCl)Treatment in solutionRegeneration of pure acetaldehyde and formation of SO₂ gas quora.com
Aldehyde Regeneration (Basic)This compound Adduct, Dilute Base (e.g., NaOH)Treatment in solution, pH strongly basicRegeneration of pure acetaldehyde and formation of sulfite ion (SO₃²⁻) quora.comrochester.edu

Reactivity in Schiff Base Formation and Subsequent Chemical Reactions

Schiff bases, or imines, are formed through the reaction of a primary amine with an aldehyde or ketone. This compound is a valuable reagent in this context, not by directly reacting to form the Schiff base itself, but by serving as an effective in situ source of the required acetaldehyde. This approach circumvents the difficulties of working with volatile acetaldehyde.

The adduct is particularly useful in one-pot reductive amination protocols. In these reactions, the bisulfite adduct is added to a mixture containing a primary or secondary amine. The addition of a base triggers the release of acetaldehyde from the adduct. The liberated acetaldehyde then reacts with the amine to form an imine (Schiff base) or enamine intermediate, which is then reduced in the same pot by a reducing agent (e.g., sodium borohydride) to yield the final amine product. This method provides a controlled and safer way to perform reactions that would otherwise require the direct addition of volatile acetaldehyde.

The use of sodium bisulfite adducts is also a recognized technique for purification after a Schiff base synthesis. If unreacted aldehyde remains in the crude product mixture, washing with a sodium bisulfite or metabisulfite (B1197395) solution can convert the excess aldehyde into its water-soluble bisulfite adduct. researchgate.net This allows for its easy removal from the desired Schiff base product via extraction, a classic purification strategy. rochester.eduresearchgate.net

The following table outlines a generalized scheme for the use of this compound in a one-pot reductive amination reaction, a process that proceeds via a Schiff base intermediate.

StepProcessReagentsKey TransformationReference
1Acetaldehyde ReleaseThis compound, BaseAdduct decomposes to release free acetaldehyde in situ.
2Schiff Base FormationReleased Acetaldehyde, Primary Amine (R-NH₂)Amine attacks the carbonyl carbon, forming an imine (Schiff base) intermediate.
3ReductionImine Intermediate, Reducing Agent (e.g., NaBH₄)The C=N double bond of the imine is reduced to a C-N single bond, forming a secondary amine.

Applications in Advanced Organic Synthesis

Role as a Stabilized Aldehyde Surrogate

One of the primary applications of acetaldehyde (B116499) sodium bisulfite in organic synthesis is its role as a stabilized, solid equivalent of acetaldehyde. This is particularly advantageous as acetaldehyde is a highly volatile and reactive compound, prone to undesirable side reactions such as polymerization.

Prevention of Undesired Polymerization in Chemical Reactions

Acetaldehyde has a tendency to undergo self-condensation or polymerization, especially in the presence of acids or bases, to form paraldehyde and metaldehyde. This can significantly reduce the yield of the desired product in a chemical reaction. By using acetaldehyde sodium bisulfite, chemists can circumvent this issue. The crystalline adduct is stable and does not polymerize under normal storage and reaction conditions. thieme-connect.com The acetaldehyde can be regenerated in situ when needed by treatment with a dilute acid or base, ensuring that the concentration of free acetaldehyde at any given time is low, thus minimizing polymerization. quora.com

Controlled Release of Acetaldehyde in Sensitive Grignard Reactions

Grignard reactions are highly sensitive to the presence of aldehydes. The rapid addition of a volatile aldehyde like acetaldehyde can lead to side reactions and difficulty in controlling the reaction. This compound provides a mechanism for the slow and controlled release of acetaldehyde into the reaction mixture. This controlled release allows for more selective and higher-yielding Grignard reactions. While the direct use in Grignard reactions is a logical extension of its controlled-release properties, specific detailed research findings on this application are not extensively documented in the readily available literature. However, the principle of slow release is well-established and applied in other contexts. sci-hub.se

Synthesis of Diversified Organic Compounds

This compound is not only a stabilized source of acetaldehyde but also a precursor for a variety of other organic molecules, expanding its utility in synthetic chemistry.

Precursor for Sulfonic Acid Derivatives (e.g., Surfactants, Ion-Exchange Resins)

The sulfonate group present in this compound makes it a useful starting material for the synthesis of various sulfonic acid derivatives.

Surfactants: Anionic surfactants are a class of molecules that contain a hydrophobic tail and a hydrophilic headgroup, often a sulfonate. utp.edu.my this compound can be used as a reagent in the synthesis of such surfactants. utp.edu.my For instance, it can react with other organic molecules containing long-chain alkyl groups to introduce the hydrophilic sulfonate functionality, a key component for the surfactant's properties. researchgate.netresearchgate.net

Ion-Exchange Resins: Ion-exchange resins are polymers with charged functional groups that can exchange ions with the surrounding solution. scipub.deresearchgate.net The synthesis of certain cation-exchange resins can involve the introduction of sulfonic acid groups. While direct synthesis from this compound is not a common method, the underlying chemistry of sulfonation is relevant. scienceasia.orggoogle.com More commonly, polymers are first synthesized and then sulfonated.

Facilitation of Reductive Amination Reactions

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and ammonia or primary or secondary amines. masterorganicchemistry.com this compound has proven to be an excellent reagent for this transformation, offering advantages in terms of handling and safety. thieme-connect.com

A significant advancement in the use of this compound is the development of one-pot reductive amination protocols. thieme-connect.comresearchgate.net In these procedures, the stable, solid bisulfite adduct is used directly in the reaction mixture. thieme-connect.com The addition of a non-aqueous organic base liberates the acetaldehyde in situ. thieme-connect.comresearchgate.net The freshly generated aldehyde then reacts with an amine to form an imine, which is subsequently reduced in the same pot by a reducing agent like sodium triacetoxyborohydride (B8407120) or 2-picoline borane (B79455) to yield the desired amine. thieme-connect.comresearchgate.netnih.gov This one-pot approach is highly efficient, avoids the need to handle volatile and reactive acetaldehyde directly, and can lead to improved reaction yields. thieme-connect.comacs.org

This methodology has been successfully applied to the synthesis of a variety of amines, including those of pharmaceutical interest. researchgate.netnih.gov The use of aldehyde bisulfite adducts is particularly beneficial when the free aldehyde is unstable, difficult to purify, or challenging to store. researchgate.net

Aldehyde Bisulfite AdductAmineReducing AgentProductYield (%)
Benzaldehyde (B42025) sodium bisulfitePiperidineSodium triacetoxyborohydrideN-Benzylpiperidine94
Heptanal sodium bisulfiteMorpholineSodium triacetoxyborohydride4-Heptylmorpholine92
Cyclohexanecarboxaldehyde sodium bisulfiteBenzylamineSodium triacetoxyborohydrideN-(Cyclohexylmethyl)benzylamine89

Table 1: Examples of One-Pot Reductive Amination using Aldehyde Bisulfite Adducts

This interactive table presents data from a study on one-pot reductive amination protocols, showcasing the high efficiency of using aldehyde bisulfite adducts. thieme-connect.com

Application in the Synthesis of Pharmaceutical Intermediates (e.g., DPP-IV Inhibitors)

This compound and related aldehyde-bisulfite adducts serve as crucial intermediates in the synthesis of complex molecules, including precursors for pharmaceuticals. Their primary role is not typically as a direct reactant in the final ring-forming step of a drug molecule, but rather as a stable, crystalline solid that facilitates the purification and handling of aldehyde intermediates. Many synthetic pathways for pharmaceuticals, such as certain Dipeptidyl peptidase-IV (DPP-IV) inhibitors, involve aldehyde functional groups. nih.govoatext.comnih.gov

The formation of a bisulfite adduct is a well-established method for purifying aldehydes from reaction mixtures. guidechem.comnih.gov When an impure aldehyde is treated with a saturated solution of sodium bisulfite, it selectively forms a solid α-hydroxysulfonic acid adduct. This crystalline solid can be easily isolated from soluble impurities by filtration. The reaction is reversible, and the pure aldehyde can be regenerated by treating the adduct with a dilute acid or base, or by using non-aqueous methods such as treatment with chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724). sci-hub.se

This purification strategy is highly valuable in multi-step syntheses where the purity of an aldehyde intermediate is critical for the success of subsequent reactions. For instance, in synthetic routes leading to complex pharmaceutical targets, an aldehyde may be generated and then immediately protected and purified as its bisulfite adduct. This stable intermediate can then be carried forward to the next step, such as a reductive amination, without the need to isolate the often volatile or unstable free aldehyde. guidechem.com While specific examples detailing the use of this compound in the synthesis of a marketed DPP-IV inhibitor are not prevalent in publicly accessible literature, the application of this adduct strategy is a general and powerful tool in process chemistry for producing high-purity intermediates required for the synthesis of active pharmaceutical ingredients.

Construction of Nitrogen-Containing Heterocyclic Systems

This compound and other aldehyde-bisulfite adducts, also known as Bertagnini's salts, are valuable reagents in the synthesis of nitrogen-containing heterocycles. unica.itnih.govmsesupplies.com These stable, crystalline solids act as convenient surrogates for liquid or volatile aldehydes, facilitating safer and more efficient reaction setups, particularly in solvent-free or mechanochemical conditions.

Synthesis of Aza-Heterocycles and Hydrazones via Mechanochemistry

Mechanochemistry, which uses mechanical force to drive chemical reactions, offers an environmentally friendly alternative to traditional solvent-based synthesis. researchgate.net Aldehyde-bisulfite adducts have proven to be highly effective in these solid-state reactions for the synthesis of aza-heterocycles and hydrazones. unica.it Their crystalline nature makes them ideal for milling and grinding processes. unica.it

This approach simplifies purification, reduces reaction times, and can lead to high yields of the desired products. unica.it For example, various substituted bisulfite adducts react efficiently with hydrazines under mechanochemical conditions to produce hydrazones. unica.itnih.gov Similarly, reaction with different anilines can produce secondary amines, key precursors for many heterocyclic systems. unica.it

Research has demonstrated the synthesis of a range of hydrazones using this method with yields varying based on the substituents.

Bisulfite Adduct SubstituentProduct TypeYield (%)Reference
Chloro-substitutedHydrazone (8c)47 unica.it
Chloro-substitutedHydrazone (8d)51 unica.it
para-Methoxy-substitutedHydrazone (8h)52 unica.it
UnsubstitutedSecondary Amine (6fa)55 unica.it
para-Methoxy-substitutedSecondary Amine (6fh-6ih)90-92 unica.it
Benzimidazole Synthesis (e.g., Cholinesterase Inhibitors, Antibacterial Agents)

The benzimidazole scaffold is a core component of many biologically active compounds, including cholinesterase inhibitors for Alzheimer's disease and various antimicrobial agents. nih.govresearchgate.netnih.govnih.govnih.govmdpi.com The synthesis of 2-substituted benzimidazoles is often achieved through the condensation of an o-phenylenediamine with an aldehyde.

In this context, sodium bisulfite (or sodium metabisulfite (B1197395), which serves as a bisulfite source) is used as a mild and efficient oxidative cyclization agent. nih.gov The reaction typically involves treating an o-phenylenediamine and a suitable aldehyde with sodium metabisulfite under reflux conditions. nih.gov This method has been successfully employed in the synthesis of benzimidazole derivatives that exhibit potent biological activities.

Cholinesterase Inhibitors: Benzimidazole analogs have been synthesized using sodium metabisulfite in the condensation step. Subsequent modifications of these intermediates have led to final compounds that show significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory potential, making them candidates for Alzheimer's disease therapy. nih.gov

Antibacterial Agents: A series of 6-substituted 1H-benzimidazole derivatives were prepared by reacting 4-nitro-o-phenylenediamine or 4-chloro-o-phenylenediamine with various aromatic aldehydes using sodium metabisulfite as the oxidative reagent. Many of the resulting compounds demonstrated potent antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Preparation of 4-Aryl-NH-1,2,3-Triazoles (e.g., Antimicrobial, Antiviral, Antitumor Agents)

The 1,2,3-triazole ring is another important heterocycle in medicinal chemistry, with derivatives showing antimicrobial, antiviral, and antitumor properties. nih.gov A novel and efficient method for the synthesis of 4-aryl-NH-1,2,3-triazoles utilizes aldehyde sodium bisulfite adducts as key starting materials. google.com

This synthetic strategy involves a one-pot, three-component reaction between an aldehyde sodium bisulfite adduct, a nitro compound, and sodium azide. google.com The use of the pre-formed, stable bisulfite adduct provides significant advantages over traditional methods that may require the separate synthesis of unstable alkynes or alkenes. The key benefits of this approach include:

Use of cheap and readily available raw materials. google.com

Simple operational procedures. google.com

High reaction efficiency. google.com

This method facilitates the convenient synthesis of a diverse library of 4-aryl-NH-1,2,3-triazole compounds, promoting the discovery of new molecules with potential biological activity. google.com

Enhancement of Carbon-Sulfur Bond Formation in Synthetic Pathways

The formation of the carbon-sulfur bond in this compound is a classic example of nucleophilic addition to a carbonyl group. In this reversible reaction, the bisulfite ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde to form a tetrahedral intermediate, which then rearranges to the stable sodium 1-hydroxyethanesulfonate salt. doubtnut.comyoutube.com This specific C-S bond formation is not typically a permanent feature of a final target molecule but is instead a powerful transient tool that enhances synthetic pathways in several ways.

Purification of Intermediates: The most significant enhancement is in the purification of aldehydes. nih.gov Aldehydes produced in a chemical reaction can be contaminated with other organic impurities. guidechem.com By converting the crude aldehyde into its crystalline bisulfite adduct, it can be selectively precipitated and isolated by simple filtration, while the impurities remain in the solution. The pure aldehyde is then easily regenerated from the adduct. sci-hub.se This process is far more efficient and scalable than chromatographic purification.

Stabilization and Storage: Many aldehydes are volatile, prone to oxidation, or susceptible to self-condensation (e.g., aldol reactions). unica.it Conversion to the non-volatile and stable solid bisulfite adduct protects the aldehyde functional group, allowing for safe storage and handling without degradation. sci-hub.se

Enabling Difficult Reactions: By providing a stable, solid source of an aldehyde, bisulfite adducts enable reactions that would be difficult to perform with the free aldehyde, such as the mechanochemical syntheses of heterocycles discussed previously. unica.it They allow for precise stoichiometry and controlled release of the aldehyde under the reaction conditions.

Advanced Analytical Methodologies and Detection Techniques

Quantitative Determination of Acetaldehyde (B116499) in Complex Matrices

The formation of the acetaldehyde-bisulfite adduct is a foundational principle for the quantitative analysis of acetaldehyde in diverse and challenging samples like beverages, food, and air. The stability of this adduct allows for the effective trapping and concentration of the volatile acetaldehyde, enabling its precise measurement.

Volumetric methods, particularly those involving iodimetric titration, represent a classic approach for quantifying acetaldehyde. The underlying principle involves adding a known excess of sodium bisulfite solution to the sample, allowing it to react completely with the acetaldehyde present. The unreacted, or excess, bisulfite is then determined by titration with a standardized iodine solution.

A refined version of this method addresses the limitations of simply back-titrating the excess bisulfite, which can be inaccurate when a large excess is used to drive the adduct formation to completion. journals.co.za In this improved procedure, after the initial reaction, the excess bisulfite is removed with iodine. Subsequently, the pH of the solution is raised, typically through the addition of sodium bicarbonate, which causes the acetaldehyde-bisulfite adduct to dissociate. journals.co.za The released "bound" bisulfite is then titrated with a standard iodine solution, providing a direct measure of the acetaldehyde that was originally in the sample. journals.co.za This method avoids the inaccuracies associated with measuring a small difference between two large quantities. journals.co.za However, theoretical calculations suggest that even with these refinements, inherent errors due to the dissociation of the adduct can exist, with an estimated error of 0.5% for 0.001 M solutions. journals.co.za

Titration MethodPrincipleKey StepsReported Accuracy/Limitations
Back-TitrationQuantification of unreacted bisulfite after reaction with acetaldehyde.1. Add known excess of sodium bisulfite. 2. Titrate excess bisulfite with standard iodine.Can yield inaccurate results when a large excess of bisulfite is used. journals.co.za For 0.02 to 0.03 M solutions, accuracy may only be around 90%. journals.co.za
Direct Titration of Released BisulfiteQuantification of bisulfite released from the adduct after removing the excess.1. Add excess sodium bisulfite. 2. Remove excess bisulfite with iodine. 3. Dissociate adduct by raising pH (e.g., with sodium bicarbonate). 4. Titrate released bisulfite with standard iodine.Provides a more direct and accurate measure of the bound acetaldehyde. journals.co.za Theoretical inherent error is lower, around 0.5% for 0.001 M solutions. journals.co.za

Spectrophotometry offers a valuable tool for monitoring the formation or dissociation of the acetaldehyde-bisulfite adduct, which can be correlated to the concentration of acetaldehyde. Enzymatic assay kits, for example, provide a simple and accurate method for acetaldehyde analysis in foodstuffs and beverages. megazyme.com In a typical enzymatic assay, aldehyde dehydrogenase (ALDH) is used. The reaction progress is monitored by measuring the increase in absorbance at 340 nm. megazyme.com

Another spectrophotometric approach involves monitoring the disappearance of an aldehyde's characteristic UV absorbance as it reacts with bisulfite. This method has been used to determine the reaction rates and equilibrium constants for aldehyde-bisulfite adduct formation. researchgate.net By measuring the absorbance of an equilibrated solution and using the known extinction coefficient of the free aldehyde, its concentration can be calculated, thereby allowing for the determination of the adduct's stability. researchgate.net

ParameterValue / MethodContext
Detection MethodAbsorbanceEnzymatic Assay Kit megazyme.com
Wavelength340 nmEnzymatic Assay Kit megazyme.com
Signal ResponseIncreaseEnzymatic Assay Kit megazyme.com
Linear Range0.5 to 20 µg of acetaldehyde per assayEnzymatic Assay Kit megazyme.com
Limit of Detection0.18 mg/LEnzymatic Assay Kit megazyme.com
ApplicationMonitoring disappearance of benzaldehyde (B42025) UV absorbanceKinetic studies of adduct formation researchgate.net

Polarography provides an electrochemical method for the determination of acetaldehyde. In neutral or alkaline solutions, acetaldehyde can be reduced at a dropping mercury electrode, producing a distinct wave at approximately -1.9 volts versus a saturated calomel (B162337) electrode (S.C.E.). journals.co.za This technique can be used for quantitative analysis, although some conflicting results have been reported in the literature regarding its accuracy. journals.co.za The polarographic method can also be applied to identify formaldehyde- and acetaldehyde-sulphoxylates, which are related compounds. researchgate.net A critical investigation of polarographic methods was undertaken to resolve inconsistencies and develop a more reliable procedure for determining small quantities of acetaldehyde in solution. journals.co.za

Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of volatile organic compounds, including acetaldehyde and other carbonyls like acrolein and crotonaldehyde. nih.govmdpi.com Due to its high sensitivity and selectivity, GC is suitable for analyzing acetaldehyde in a variety of complex food and beverage matrices. nih.govsemanticscholar.org

A common approach is static headspace gas chromatography (HS-GC), where the volatile compounds in the headspace above the sample are injected into the GC system. semanticscholar.orgresearchgate.net This method is effective for determining acetaldehyde in beer, where it serves as an indicator of the fermentation process. researchgate.net For quantification, standard addition is often used to compensate for matrix effects, and a flame ionization detector (FID) provides robust detection. semanticscholar.org The method can be highly precise, with some studies reporting a relative standard deviation (R.S.D.) of ≤0.16%. researchgate.net Derivatization is also frequently employed prior to GC analysis to enhance the stability and detectability of carbonyl compounds. nih.gov

ParameterFindingContext / Method
TechniqueStatic Headspace Gas Chromatography (HS-GC)Analysis of acetaldehyde in beer researchgate.net
Correlation Coefficient (Linearity)≥0.999Calibration curve with 6 standard additions researchgate.net
Measuring Precision (R.S.D.)≤0.16%Optimized HS/GC pressure conditions researchgate.net
Detection Threshold0.5 to 12.1 µg/mLAnalysis of acetaldehyde in beer researchgate.net
Limit of Detection (LOD)0.01 mg/LHS-GC-FID after simulated gastric fluid digestion semanticscholar.org
Limit of Quantification (LOQ)0.04 mg/LHS-GC-FID after simulated gastric fluid digestion semanticscholar.org

Derivatization Strategies for Enhanced Detection and Characterization

The reaction of acetaldehyde with sodium bisulfite is itself a derivatization strategy, converting a volatile analyte into a stable, water-soluble salt. rochester.edu This principle can be extended using other reagents to enhance detection for specific analytical platforms, particularly mass spectrometry. Derivatization is crucial not only for trapping volatile aldehydes but also for improving their chromatographic behavior and ionization efficiency.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing non-volatile adducts directly, without the need to release the parent aldehyde. This method is particularly useful for studying complex biological molecules and their adducts. For instance, LC-MS methods have been developed to quantify aldehyde-bisulfite adducts in various systems and to analyze acetaldehyde adducts on proteins like hemoglobin as biomarkers for alcohol exposure. researchgate.netnih.gov

A relevant example of a bisulfite adduct complex is the Indole-3-acetaldehyde bisulfite complex. sigmaaldrich.com Indole-3-acetaldehyde is a key intermediate in the metabolism of tryptophan and is a precursor to the plant hormone auxin. nih.gov Its bisulfite adduct is used in enzymatic and metabolic studies.

LC-MS/MS analysis of such a complex would involve:

Chromatographic Separation: Using liquid chromatography to separate the polar bisulfite adduct from other components in the sample matrix.

Mass Spectrometric Detection: The separated adduct is ionized (e.g., via electrospray ionization) and detected by the mass spectrometer.

Tandem MS (MS/MS): A specific precursor ion (the molecular ion of the adduct) is selected and fragmented. The resulting product ions create a unique fragmentation pattern that serves as a highly specific fingerprint for confirmation and quantification. This data-dependent analysis provides structural information and allows for untargeted screening of unknown adducts. mdpi.com

This approach offers superior specificity compared to other methods, as it relies on both the retention time and the unique mass-to-charge ratio and fragmentation pattern of the target adduct.

Application in Impurity Profiling in Polyethylene (B3416737) Glycol Solutions

Advanced analytical methodologies are crucial for ensuring the purity and stability of pharmaceutical excipients like polyethylene glycol (PEG). One significant application of these techniques is in the impurity profiling of acetaldehyde in PEG solutions, where acetaldehyde sodium bisulfite plays a key role. Acetaldehyde, a reactive impurity, can form during the synthesis or degradation of PEG and can potentially impact the stability and safety of pharmaceutical formulations. The formation of the this compound adduct is a critical step in the analytical workflow for accurately quantifying this volatile and reactive aldehyde.

Polyethylene glycols are known to undergo oxidative degradation, which can be accelerated by factors such as the presence of hydrogen peroxide and trace metals. This degradation can lead to the formation of various impurities, including aldehydes. Acidic conditions, in particular, can promote the generation of acetaldehyde in PEG solutions. Due to its volatile nature and reactivity, direct quantification of acetaldehyde in a complex matrix like PEG can be challenging.

To overcome these analytical challenges, a common strategy involves the addition of sodium bisulfite (or sodium metabisulfite (B1197395), which dissociates to sodium bisulfite in water) to the PEG solution. Sodium bisulfite reacts with acetaldehyde in a nucleophilic addition reaction to form a stable, non-volatile adduct: this compound (1-hydroxyethanesulfonic acid sodium salt). This reaction effectively "traps" the volatile acetaldehyde, allowing for more accurate and reproducible quantification.

The primary analytical technique for the determination of acetaldehyde in this context is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, often involving a pre-column derivatization step. A widely used method involves the derivatization of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). In this procedure, the this compound adduct can be treated to release the acetaldehyde, which then reacts with DNPH to form a stable, chromophoric hydrazone. This derivative can be readily separated and quantified by reverse-phase HPLC.

The general workflow for impurity profiling of acetaldehyde in PEG solutions using the this compound adduct is as follows:

Treatment of the PEG solution with a sodium bisulfite solution to convert free acetaldehyde into the stable this compound adduct.

Liberation of acetaldehyde from the adduct, typically by changing the pH.

Derivatization of the released acetaldehyde with a suitable agent, such as DNPH.

Separation and quantification of the acetaldehyde-DNPH derivative using a validated HPLC-UV method.

This methodology allows for the sensitive and specific determination of acetaldehyde levels in PEG, providing crucial information for quality control and stability studies of both the excipient and the final pharmaceutical product.

Research Findings

Studies have demonstrated the effectiveness of sodium metabisulfite in reducing the levels of aldehyde impurities in PEG 400 solutions. The mechanism involves the reaction of bisulfite with aldehydes to form these stable adducts. The quantification of acetaldehyde is typically achieved through HPLC methods after derivatization. The reaction with DNPH is optimized for factors such as pH, reagent concentration, and reaction time to ensure complete derivatization and accurate quantification.

The following interactive data tables illustrate typical results from a study analyzing the concentration of acetaldehyde in different batches of Polyethylene Glycol 400, both with and without the addition of sodium bisulfite as a stabilizing agent.

Table 1: Acetaldehyde Concentration in Polyethylene Glycol 400 Batches

Batch NumberAcetaldehyde Concentration (µg/g)
PEG400-A0115.2
PEG400-A0218.5
PEG400-A0312.8
PEG400-B0125.6
PEG400-B0222.1

Table 2: Effect of Sodium Bisulfite on Acetaldehyde Levels in PEG 400 (Batch PEG400-B01) Over Time

Time (Days)Acetaldehyde Concentration (µg/g) without Sodium BisulfiteAcetaldehyde Concentration (µg/g) with 0.1% Sodium Bisulfite
025.6< 5.0 (Below Limit of Quantification)
3028.9< 5.0
6032.4< 5.0
9035.8< 5.0

Data in tables are illustrative and based on typical findings in the field.

Biochemical and Biological Research Frontiers

Elucidation of Enzyme Mechanisms

The formation of the acetaldehyde (B116499) sodium bisulfite adduct is instrumental in studying enzymes that produce, consume, or are inhibited by aldehydes. By trapping acetaldehyde, researchers can investigate enzyme function and characteristics in detail.

Aldehydes, such as acetaldehyde, are reactive compounds that play significant roles in biological systems, acting as signaling molecules, metabolic byproducts, and flavor compounds. creative-proteomics.com Acetaldehyde is a notable byproduct of alcohol metabolism in animals. creative-proteomics.com The high reactivity of the aldehyde group means it can readily form adducts with various biological molecules, including proteins. nih.gov The reaction between acetaldehyde and sodium bisulfite to form a stable, less reactive adduct is a well-established chemical principle. doubtnut.comquora.com This reaction is leveraged in research to trap and quantify aldehydes. For instance, in wine chemistry, the reaction between acetaldehyde and bisulfite is known to be rapid. researchgate.net This trapping mechanism allows researchers to sequester reactive aldehydes, preventing them from participating in further reactions and enabling the study of their roles and the pathways that generate them.

The formation of adducts with bisulfite is a technique used to study the kinetics and mechanisms of various chemical reactions. researchgate.netosti.gov In enzymology, this principle is applied to investigate enzymes whose function involves aldehydes. The binding of acetaldehyde to lysine (B10760008) residues at the catalytic site of certain enzymes can inhibit their activity. nih.gov Studies have shown that for enzymes like glucose-6-phosphate dehydrogenase and RNase, which have a critical lysine at their active sites, inhibition by acetaldehyde is directly correlated with the formation of adducts. nih.gov By adding sodium bisulfite, researchers can form the acetaldehyde sodium bisulfite complex, effectively modulating the concentration of free, reactive acetaldehyde. This allows for detailed kinetic studies on how the aldehyde interacts with the enzyme's active site and the mechanisms of inhibition or substrate processing. This approach helps in understanding the structure-function relationship of enzymes and the role of specific amino acid residues in catalysis. nih.govelifesciences.org

Plant aromatic amino acid decarboxylase (AAAD) enzymes can catalyze two different types of reactions: a typical decarboxylation to produce arylalkylamines, or a more complex decarboxylation-oxidative deamination that results in the formation of aromatic acetaldehydes. nih.govresearchgate.netnih.gov Distinguishing between these two activities is crucial for understanding the physiological function of individual enzymes. nih.gov Sodium bisulfite is used as a derivatizing agent to trap the aromatic acetaldehyde products, such as indole-3-acetaldehyde. nih.gov This derivatization forms a stable complex that can be identified and quantified using techniques like mass spectrometry, allowing researchers to confirm the aldehyde synthase activity of an AAAD enzyme. nih.gov Extensive biochemical characterization has revealed that a single amino acid residue in a catalytic loop—tyrosine for decarboxylase activity and phenylalanine for aldehyde synthase activity—is primarily responsible for differentiating between these two functions. researchgate.netnih.gov

Table 1: Differentiation of Plant AAAD Activities

Activity TypeSubstrate (Example)ProductRole of Sodium Bisulfite
Decarboxylation TryptophanArylalkylamine (e.g., Tryptamine)Not applicable; no aldehyde product
Decarboxylation-Deamination (Aldehyde Synthase) TryptophanAromatic Acetaldehyde (e.g., Indole-3-acetaldehyde)Forms a stable adduct with the aldehyde product for detection and quantification. nih.gov

Modulation of Metabolic Pathways in Microorganisms

The addition of sodium bisulfite to microbial cultures, particularly yeast, can significantly alter their metabolic pathways, primarily by trapping acetaldehyde. This has profound effects on cell viability and the profile of fermentation end-products.

Acetaldehyde is a key intermediate in the alcoholic fermentation pathway of Saccharomyces cerevisiae. brewingscience.com While it is a natural metabolic product, high concentrations of acetaldehyde can be toxic, inhibiting a wide range of metabolic activities and stopping cell growth. nih.gov The addition of bisulfite (as SO₂) to a yeast fermentation leads to the formation of the acetaldehyde-bisulfite adduct, also known as hydroxysulfonate. mdpi.com This binding makes acetaldehyde unavailable to act as the terminal electron acceptor for the reoxidation of NADH to NAD+, which is essential for maintaining redox balance. mdpi.com

Table 2: Selected Gene Expression Changes in S. cerevisiae in Response to Acetaldehyde nih.gov

Functional Category Gene Response Examples
Cell Growth & Maintenance Repressed Genes for cell cycle control, DNA replication, protein biosynthesis
Metabolism Repressed Genes involved in mitochondrial protein biosynthesis
Stress Response Induced Heat shock protein genes (HSP26, HSP30), genes for sulfur metabolism

| Transport | Induced | Polyamine transporter genes (TPO genes) |

A classic application of this compound chemistry in biotechnology is the deliberate redirection of yeast fermentation. In standard ethanolic fermentation, pyruvate (B1213749) is decarboxylated to acetaldehyde, which is then reduced to ethanol (B145695), regenerating NAD+ from NADH in the process. brewingscience.comvintessential.com.au By adding sodium bisulfite to the fermentation medium, acetaldehyde is trapped as the stable this compound adduct. nih.govgoogle.com

Table 3: Comparison of Standard vs. Bisulfite-Steered Yeast Fermentation

FeatureStandard Ethanolic FermentationBisulfite-Steered Fermentation
Primary Electron Acceptor AcetaldehydeDihydroxyacetone phosphate (B84403)
Major End Products Ethanol, CO₂Glycerol, Acetaldehyde (as bisulfite adduct), CO₂ google.com
Primary Redox Reaction Acetaldehyde + NADH → Ethanol + NAD⁺Dihydroxyacetone phosphate + NADH → Glycerol-3-phosphate + NAD⁺
Purpose of Bisulfite Addition Not applicableTo trap acetaldehyde and force an alternative pathway for NAD⁺ regeneration. mdpi.comgoogle.com

Applications in Medicinal Chemistry and Biological Activity Studies

Exploration as Neuroprotective Agents

The direct exploration of this compound as a neuroprotective agent is not extensively documented in current scientific literature. Research in the field of neuroprotection has largely focused on mitigating the effects of oxidative stress and neuroinflammation, which are contributing factors to neurodegenerative diseases. Some studies have investigated the neuroprotective potential of compositions that reduce aldehydes, which are known to be reactive and potentially toxic compounds. For instance, a patented yeast extract lysate, referred to as aldehyde-reducing composition (ARC), has demonstrated antioxidant and anti-aldehyde activities. In a lipopolysaccharide (LPS)-induced neuroinflammation model, this composition was shown to preserve dopaminergic neurons and normalize the activation of microglia and astrocytes, suggesting potential as a disease-modifying agent for neuroinflammation-related conditions. nih.gov

Investigation as Modulators of Neurotransmitter Activity

The investigation into this compound as a direct modulator of neurotransmitter activity is an area that requires more focused research. However, the effects of its core component, acetaldehyde, on neurotransmitter systems have been studied, particularly in the context of alcohol consumption. Acetaldehyde has been shown to influence the release and metabolism of several key neurotransmitters.

Notably, acetaldehyde can impact the dopaminergic system. Studies have indicated that both ethanol and acetaldehyde can increase the spontaneous activity of dopamine (B1211576) neurons in the ventral tegmental area (VTA), a critical component of the brain's reward pathway. nih.gov This suggests that acetaldehyde may mediate some of the reinforcing effects of alcohol by stimulating dopamine release in the nucleus accumbens. nih.gov The mechanism is thought to involve the formation of acetaldehyde from ethanol within the brain. nih.gov

Furthermore, the endogenous opioidergic system, which is involved in the motivational effects of ethanol, may also be influenced by acetaldehyde. Research has explored the role of opioid receptors in acetaldehyde self-administration, suggesting an interaction between acetaldehyde and the opioid system in modulating reinforcement and reward.

It is important to note that these studies focus on acetaldehyde itself. The role of this compound as a stable adduct in modulating neurotransmitter activity has not been specifically elucidated and remains a potential avenue for future research. The complex would likely have different pharmacokinetic and pharmacodynamic properties compared to free acetaldehyde.

Demonstrated Antimicrobial Properties (e.g., against Staphylococcus aureus, Bacillus subtilis)

While direct studies on the antimicrobial properties of this compound are limited, research on related sulfite (B76179) compounds provides some insight into their potential efficacy against certain bacteria. Sodium bisulfite and sodium metabisulfite (B1197395) have been evaluated for their activity against pathogenic bacteria, including Staphylococcus aureus.

In one study, sodium bisulfite at a concentration of 0.05% was found to significantly reduce the colonization of Staphylococcus aureus and Staphylococcus epidermidis on catheter surfaces in an in vitro model. nih.gov Another study demonstrated that sodium metabisulfite exhibited bactericidal activity against planktonic Staphylococcus aureus at a concentration of 512 µg/mL. nih.gov However, established biofilms of S. aureus were more resistant to treatment. nih.gov

The antimicrobial action of sulfites is attributed to their ability to inhibit various cellular processes in microorganisms. While these findings concern sodium bisulfite and metabisulfite, they suggest that the sulfite moiety in this compound could potentially confer some antimicrobial activity.

CompoundTarget Organism(s)Effective ConcentrationKey Findings
Sodium BisulfiteStaphylococcus aureus, Staphylococcus epidermidis0.05%Markedly reduced catheter colonization in vitro. nih.gov
Sodium MetabisulfiteStaphylococcus aureus512 µg/mL (planktonic)Exhibited bactericidal activity against planktonic cells. nih.gov

Efficacy in Treating Bacterial Infections (e.g., Sulfathiazole-acetaldehyde sodium bisulfite in Streptococcic infections)

Historical medical literature contains references to the use of sulfonamide drugs, such as sulfathiazole, for the treatment of various bacterial infections, including those caused by streptococci. These infections were a significant cause of morbidity and mortality before the widespread availability of antibiotics. Pyogenic infections of the skin, for instance, were often treated with topical preparations containing sulfathiazole. deepdyve.com

However, there is a lack of specific and contemporary scientific evidence detailing the use or efficacy of a combined formulation of "Sulfathiazole-acetaldehyde sodium bisulfite" for the treatment of streptococcic infections. The rationale for such a combination is not clearly described in available modern research. It is possible that older, less accessible clinical reports may exist, but this specific formulation is not a recognized or studied treatment in current medical practice.

Modulation of Plant Hormone Signaling by Bacterial Pathogens (e.g., Pseudomonas syringae)

The plant pathogen Pseudomonas syringae is known to manipulate the hormone signaling of its host plants to facilitate infection. nih.govnih.govbiorxiv.org One of the key strategies employed by this bacterium is the synthesis of the plant hormone indole-3-acetic acid (IAA), a type of auxin. nih.govnih.govbiorxiv.org The production of IAA by the pathogen can suppress the host's defense responses, thereby promoting virulence. nih.gov

Research has shown that some strains of Pseudomonas syringae synthesize IAA through a pathway involving an indole-3-acetaldehyde intermediate. nih.govnih.govbiorxiv.org In laboratory studies investigating these pathways, the sodium bisulfite adduct of indole-3-acetaldehyde has been utilized. This compound serves as a stable precursor in experiments to understand the enzymatic conversion of indole-3-acetaldehyde to IAA. nih.gov

Specifically, studies on Pseudomonas syringae pv. syringae B728a have identified a nitrilase enzyme capable of hydrolyzing indole-3-acetonitrile (B3204565) to IAA, suggesting an alternative pathway for auxin synthesis. dundee.ac.ukdundee.ac.uk The use of related aldehyde-bisulfite compounds in this research context highlights their utility in dissecting the biochemical pathways that bacterial pathogens use to modulate plant physiology.

Bacterial PathogenModulated Plant HormoneIntermediate Compound Mentioned in ResearchRole in Pathogenesis
Pseudomonas syringaeIndole-3-acetic acid (Auxin)Indole-3-acetaldehydeSuppression of host defense signaling. nih.govnih.govbiorxiv.org

Environmental Chemistry and Remediation Strategies of Acetaldehyde Sodium Bisulfite

Acetaldehyde (B116499) sodium bisulfite, the adduct formed from the reaction of acetaldehyde and sodium bisulfite, plays a significant role in various environmental processes, from atmospheric chemistry to wastewater treatment. Its ability to reversibly bind with aldehydes makes it a key compound in strategies aimed at mitigating the environmental impact of aldehyde pollutants.

Computational Chemistry and Theoretical Modeling

Prediction of Thermodynamic Parameters and Adduct Stability

Theoretical calculations are instrumental in determining the thermodynamic parameters that govern the formation and stability of the acetaldehyde (B116499) sodium bisulfite adduct. This adduct exists in equilibrium with its precursors, acetaldehyde and bisulfite, and its stability is highly dependent on environmental conditions.

The formation of the acetaldehyde-bisulfite adduct is a reversible nucleophilic addition reaction. The equilibrium constant (Keq) for this reaction is a key thermodynamic parameter that quantifies the stability of the adduct. Computational models can predict Keq, providing insight into how reaction conditions influence the equilibrium position.

The equilibrium can be represented as: CH₃CHO + HSO₃⁻ ⇌ CH₃CH(OH)SO₃⁻

Experimental studies have determined the Keq for acetaldehyde to be approximately 1.2 × 10³ M⁻¹ at 25°C. copernicus.org Another study reported a value of 6.3 x 10⁻⁵ at a pH of 4.7, which likely represents a different equilibrium expression or conditions. copernicus.org Computational chemistry can reconcile such values by modeling the system under specific pH conditions, accounting for the different protonation states of sulfite (B76179) (SO₃²⁻, HSO₃⁻, and H₂SO₃).

Theoretical models confirm that the reaction is influenced by several factors:

Temperature: The formation of the adduct is an exothermic process. Therefore, lower temperatures favor the formation and stability of the adduct, shifting the equilibrium to the right. Computational thermodynamic calculations can quantify the enthalpy change (ΔH) of the reaction, allowing for a precise prediction of the temperature effect.

ParameterInfluence on Adduct StabilityComputational Insight
Temperature Stability decreases with increasing temperature.Calculation of reaction enthalpy (ΔH) to predict temperature dependence of Keq.
pH Optimal stability in neutral to slightly acidic range (6.5-7.5); decomposition in strongly alkaline or acidic conditions.Modeling of species protonation states at different pH values to predict the dominant reaction pathways and equilibrium shifts.
Concentration An excess of bisulfite shifts the equilibrium towards adduct formation.Simulation of concentration effects on reaction equilibrium based on the calculated Keq.

Elucidation of Reaction Pathways and Transition States

Computational modeling is essential for elucidating the detailed mechanism of the reaction between acetaldehyde and bisulfite. The reaction proceeds via a nucleophilic attack of the sulfur atom from the bisulfite ion on the electrophilic carbonyl carbon of acetaldehyde. nih.gov This forms a tetrahedral intermediate which is subsequently protonated to yield the final 1-hydroxyethanesulfonate product.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface (PES) of the reaction. This allows for the identification and characterization of key structures along the reaction pathway, including reactants, intermediates, transition states, and products.

Transition State (TS) Analysis: The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. DFT calculations can determine the geometry and energy of the transition state. researchgate.net By analyzing the vibrational frequencies of the calculated TS structure, it can be confirmed as a true saddle point on the PES (characterized by having exactly one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter for predicting reaction rates.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the identification of a transition state, IRC calculations can be performed to confirm that the TS correctly connects the reactants (acetaldehyde and bisulfite) with the product (the adduct). researchgate.net This provides a detailed picture of the atomic motions that occur during the bond-forming process.

Molecular Geometry Optimization and Spectroscopic Property Prediction (e.g., DFT Calculations for NMR/IR Data)

A fundamental application of computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry.

Geometry Optimization: Using methods like DFT, an initial guess of the molecular structure of the 1-hydroxyethanesulfonate anion is refined by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. quora.comscm.com At this point, the net forces on all atoms are zero, corresponding to a stable conformation. These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.

Spectroscopic Property Prediction: Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties. This is invaluable for interpreting experimental spectra and confirming the structure of the synthesized adduct.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). scispace.com The resulting calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This allows for the assignment of specific absorption bands in an experimental spectrum to particular vibrational modes of the molecule, such as O-H stretching, S=O stretching, or C-S stretching.

NMR Spectroscopy: Computational methods can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. nih.govresearchgate.net These calculations involve determining the magnetic shielding tensor for each nucleus within the molecule, which is highly sensitive to the local electronic environment. Comparing predicted NMR data with experimental results is a powerful method for structural verification.

Spectroscopic TechniquePredicted ParametersComputational Method
Infrared (IR) Spectroscopy Vibrational frequencies, IR intensitiesDFT, Calculation of the Hessian matrix
Nuclear Magnetic Resonance (NMR) Chemical shifts (δ), Coupling constants (J)DFT, Gauge-Including Atomic Orbital (GIAO) method

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity. For acetaldehyde sodium bisulfite and related aldehyde adducts, these models can predict properties such as stability, reactivity, or toxicity based on calculated molecular descriptors.

For instance, a QSAR model could be developed for a series of aldehyde-bisulfite adducts to predict their equilibrium constants. The model would use descriptors calculated from the optimized molecular structures, such as:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO).

Steric Descriptors: Molecular volume, surface area, specific structural parameters.

Topological Descriptors: Indices that quantify molecular branching and connectivity.

By establishing a mathematical relationship between these descriptors and the observed stability for a training set of adducts, the model can then be used to predict the stability of new or untested aldehyde-bisulfite adducts. Such predictive models are valuable in fields like food chemistry and environmental science to assess the behavior of various aldehydes without extensive experimental testing. academicjournals.org

Environmental Fate Modeling (e.g., Henry's Coefficients using COSMO-RS)

The environmental fate of this compound, particularly its partitioning between atmospheric water droplets (clouds, fog) and the gas phase, is crucial for understanding its role in atmospheric chemistry. Aldehyde-bisulfite adducts can act as significant reservoirs for sulfur(IV) in the atmosphere.

Computational models like the CO nductor-like S creening MO del for R eal S olvents (COSMO-RS) are particularly suited for predicting the thermodynamic properties that govern this environmental partitioning. copernicus.orgnih.govacademicjournals.org COSMO-RS uses quantum chemical calculations to determine the surface charge density of a molecule, which is then used in statistical thermodynamics to calculate properties in liquid phases.

Henry's Law Constant (H): This parameter describes the partitioning of a compound between the gas and aqueous phases. A high Henry's Law constant indicates a preference for the gas phase, while a low value indicates solubility in the aqueous phase. COSMO-RS can predict the Henry's Law constant for acetaldehyde and its bisulfite adduct. academicjournals.org The non-volatile nature of the ionic adduct means its H value would be extremely low, confirming its role as a sink that keeps acetaldehyde in the aqueous phase. This modeling helps quantify the efficiency of bisulfite in scavenging atmospheric acetaldehyde.

Partition Coefficients: Other partition coefficients, such as the octanol-water partition coefficient (Kow), can also be calculated using COSMO-RS. These values are essential inputs for larger environmental fate models that predict the distribution, persistence, and bioaccumulation potential of chemicals in the environment.

Q & A

Q. What is the chemical basis for the reaction between acetaldehyde and sodium bisulfite, and how is this utilized in experimental settings?

Acetaldehyde reacts with sodium bisulfite to form a stable addition compound (1-hydroxyethanesulfonic acid sodium salt) via nucleophilic addition. This reaction is critical in trapping volatile acetaldehyde during fermentation or analytical procedures. The bisulfite adduct is non-volatile, enabling quantification or purification . Methodologically, excess sodium bisulfite is added to ensure complete acetaldehyde binding, followed by back-titration or spectrophotometric analysis to determine unreacted bisulfite .

Q. How is acetaldehyde sodium bisulfite synthesized and purified in laboratory-scale fermentations?

In yeast-based fermentations (e.g., Zymomonas mobilis), acetaldehyde is stripped from the fermenter and trapped in an aqueous sodium bisulfite solution. The adduct is precipitated and purified via reactive absorption. Key parameters include pH control (neutral to slightly acidic) and bisulfite concentration to maximize capture efficiency (80–94% reported) . Post-capture, the adduct is released via alkaline hydrolysis, producing acetaldehyde and sodium sulfate byproducts .

Q. What are the common pitfalls in quantifying acetaldehyde using sodium bisulfite addition, and how can they be mitigated?

Overestimation occurs due to nonspecific reactions with other carbonyl compounds (e.g., formaldehyde). To minimize errors:

  • Use selective trapping agents (e.g., 3-methyl-2-benzothiazolinone hydrazone hydrochloride) in consecutive traps .
  • Validate methods with gas chromatography or mass spectrometry to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize the capture efficiency of acetaldehyde in gas-phase systems using sodium bisulfite?

Advanced designs employ multi-stage absorption systems. For example:

  • Primary trap : Sodium bisulfite solution (5% w/v) at 4°C for initial capture.
  • Secondary trap : Hydrazone-based solutions to sequester residual acetaldehyde. This approach achieves >90% recovery by leveraging differential reaction kinetics and solubility . Computational modeling (e.g., COSMO-RS) helps predict Henry’s coefficients for solvent optimization .

Q. What thermodynamic parameters govern the stability of the acetaldehyde-bisulfite adduct, and how do they influence experimental conditions?

Equilibrium constants (e.g., Keq = [RCH(OH)SO3<sup>−</sup>] / [RCHO][HSO3<sup>−</sup>]) are temperature- and pH-dependent. At 25°C, Keq ≈ 1.2 × 10<sup>3</sup> M<sup>−1</sup> for acetaldehyde. Lower temperatures (4–10°C) and neutral pH (6.5–7.5) favor adduct stability, while alkaline conditions (pH > 9) reverse the reaction .

Q. How do competing reactions in complex matrices (e.g., plant tissues, microbial cultures) affect acetaldehyde quantification via bisulfite trapping?

Enzymatic activity (e.g., alcohol dehydrogenase) and non-enzymatic oxidation of ethanol can regenerate acetaldehyde post-trapping, leading to false positives. Mitigation strategies include:

  • Immediate tissue inactivation (e.g., flash-freezing in liquid N2).
  • Addition of metabolic inhibitors (e.g., sodium azide) to halt enzymatic activity during distillation .

Q. What advancements in resin-based absorption systems improve acetaldehyde removal in lab-scale applications?

Strong anionic resins (e.g., Amberlite IRA 402Cl) pre-treated with sodium bisulfite selectively bind acetaldehyde via sulfonate groups. Key parameters:

  • Resin capacity : ~300 ppm acetaldehyde reduced to <5 ppm in aqueous MEG solutions.
  • Regeneration : Saturated resins are recycled using 5% NaOH, followed by bisulfite recharging .

Data Contradiction and Methodological Critique

Q. Why do reported capture efficiencies for acetaldehyde vary across studies (40% vs. 94%)?

Discrepancies arise from differences in:

  • Trap design : Single vs. multi-stage systems.
  • Bisulfite concentration : Suboptimal ratios of bisulfite:acetaldehyde reduce adduct formation .
  • Gas flow rates : Higher flow rates reduce contact time, lowering absorption efficiency .

Q. How reliable are iodometric titrations for quantifying bisulfite-bound acetaldehyde, and what alternatives exist?

Iodometric methods suffer from interference by residual sulfites and thiosulfates. Alternatives include:

  • Spectrophotometry : Measure adduct absorbance at 245 nm (ε = 1.2 × 10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup>).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) .

Tables

Table 1. Key Parameters for Acetaldehyde Capture via Sodium Bisulfite

ParameterOptimal RangeImpact on EfficiencyReferences
Bisulfite concentration5–10% (w/v)Maximizes adduct formation
Temperature4–10°CEnhances adduct stability
pH6.5–7.5Prevents bisulfite decomposition
Gas-liquid contact time>30 secImproves absorption

Table 2. Common Analytical Methods for Acetaldehyde Quantification

MethodSensitivity (LOD)Interference SourcesReferences
Iodometric titration1 µMResidual sulfites, thiosulfates
GC-MS0.1 µMMinimal
Spectrophotometry5 µMColored contaminants

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.